Phosphate d'hydrogène de magnésium trihydraté

Vue d'ensemble

Description

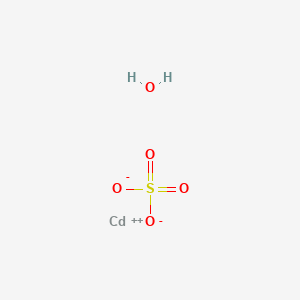

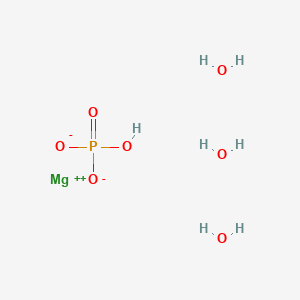

Magnesium hydrogen phosphate trihydrate, also known as Magnesium hydrogen phosphate trihydrate, is a useful research compound. Its molecular formula is MgHPO4· nH2O (where n = 0-3) and its molecular weight is 174.33 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium hydrogen phosphate trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium hydrogen phosphate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium hydrogen phosphate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioprocédés

Le phosphate d'hydrogène de magnésium trihydraté est utilisé dans les bioprocédés . Il joue un rôle crucial dans la croissance et le développement des entités biologiques. Il peut être utilisé pour contrôler le pH du milieu, ce qui est essentiel pour la croissance optimale et les activités métaboliques des organismes.

Culture cellulaire et transfection

Ce composé est également utilisé dans la culture cellulaire et la transfection . Il contribue au maintien du pH physiologique du milieu de culture, ce qui est essentiel pour la survie et la prolifération des cellules. De plus, il peut être utilisé dans les protocoles de transfection où il aide à la formation de précipités d'ADN qui peuvent être absorbés par les cellules.

Agent tampon

Le phosphate d'hydrogène de magnésium trihydraté est utilisé comme agent tampon pour les formulations liquides et solides . Il contribue à maintenir le pH de la formulation, améliorant ainsi sa stabilité et son efficacité.

Étude des chimies physiques et réactives

La newbéryite, une forme minérale de grotte biodégradable de phosphate d'hydrogène de magnésium trihydraté, peut être utilisée pour étudier ses chimies physiques et réactives . Les chercheurs peuvent étudier sa structure cristalline, ses propriétés thermiques, sa solubilité et sa réactivité avec d'autres substances.

Sels inorganiques

En tant que sel inorganique, le phosphate d'hydrogène de magnésium trihydraté est utilisé dans diverses réactions chimiques . Ses propriétés telles que la solubilité, la réactivité et la formation de complexes peuvent être utilisées dans différentes synthèses chimiques et transformations.

Sels de métaux alcalino-terreux

Étant un sel de métal alcalino-terreux, il possède des propriétés uniques qui peuvent être exploitées dans diverses applications de recherche scientifique . Par exemple, il peut être utilisé dans la préparation de céramiques, de verres et d'autres matériaux.

Mécanisme D'action

Target of Action

Magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O) is a compound that is widely used in several fields of industry, including agriculture, pharmaceuticals, food, and textiles . .

Mode of Action

The mode of action of MgHPO4·3H2O is primarily through its decomposition. The thermal decomposition of MgHPO4·3H2O has been investigated, and it was found that it decomposes in a single step, with its final decomposition product being Mg2P2O7 .

Biochemical Pathways

It’s known that magnesium and phosphorus, the key elements in this compound, play crucial roles in various physiological processes .

Pharmacokinetics

Magnesium-based biomaterials, including magnesium phosphates, are considered to be biocompatible and biodegradable .

Result of Action

The result of the action of MgHPO4·3H2O is primarily seen in its decomposition. The decomposition of this compound results in the formation of Mg2P2O7 . This process is non-spontaneous without the introduction of heat .

Action Environment

The action of MgHPO4·3H2O is influenced by environmental factors such as temperature and the presence of air. For instance, the thermal decomposition of this compound has been studied in an air atmosphere . Additionally, it’s recommended to store this compound in a dry, cool, and well-ventilated place . It’s also known to decompose to pyrophosphate on heating .

Analyse Biochimique

Biochemical Properties

Magnesium hydrogen phosphate trihydrate plays a crucial role in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and the stability of biomolecules such as RNA, DNA, and proteins .

Cellular Effects

Magnesium hydrogen phosphate trihydrate influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium is involved in neuronal maturation and neuropathology, playing critical roles in neuronal development, healthy normal functions, and diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium hydrogen phosphate trihydrate can change over time. It has been observed that this compound decomposes in a single step when heated, with its final decomposition product being Mg2P2O7 . This suggests that the compound’s stability and long-term effects on cellular function may vary depending on the conditions of the experiment.

Metabolic Pathways

Magnesium hydrogen phosphate trihydrate is involved in various metabolic pathways. Magnesium, for instance, is a key player in many enzymatic reactions and metabolic cycles

Propriétés

IUPAC Name |

magnesium;hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWLDVQGKRUNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7MgO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228438 | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-75-4 | |

| Record name | Magnesium phosphate, dibasic trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt (1:1), trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF539G9L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)